![molecular formula C13H14N2O B2669137 2-Morpholinoquinoline CAS No. 34500-40-8](/img/structure/B2669137.png)
2-Morpholinoquinoline
Overview
Description
2-Morpholinoquinoline is a chemical compound with the linear formula C13H14N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-morpholinoquinoline derivatives has been reported in several studies . For instance, one study synthesized five new 2-morpholino-4-anilinoquinoline compounds and assessed their biological anticancer potential against the HepG2 cell line . Another study reported the design and synthesis of a novel series of 2-morpholinoquinoline scaffolds (6a-n), containing the 1,2,4-oxadiazole moiety, in good yield (76-86%) .Molecular Structure Analysis
The molecular structure of 2-morpholinoquinoline analogs has been described by in silico molecular descriptors . The quinoline ring structure, a key component of 2-morpholinoquinoline, has long been recognized as a flexible nucleus in the design and synthesis of physiologically active chemicals .Chemical Reactions Analysis
The chemical reactions of 2-morpholinoquinoline derivatives have been studied, particularly in relation to their biological activity . For example, one study found that 2-morpholino-4-anilinoquinoline compounds were able to cause G0G1 cell cycle arrest and limit HepG2 cell proliferation .Scientific Research Applications
- A study focused on chemometric Quantitative Structure-Activity Relationship (QSAR) analysis investigated the antifungal and antibacterial properties of novel 2-morpholinoquinoline analogs . The compounds were evaluated against Aspergillus fumigatus, Candida albicans, Gram-positive bacteria (Clostridium tetani, Streptococcus pneumonia, Bacillus subtilis), and Gram-negative bacteria (Vibrio cholerae, Salmonella typhi, Escherichia coli).
- Novel 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their biological anticancer potential against the HepG2 cell line .
Antifungal and Antibacterial Activity
Anticancer Potential
In Vitro Antimicrobial Screening
Safety and Hazards
Future Directions
The future development of 2-morpholinoquinoline and its derivatives is promising, particularly in the field of anticancer therapy . The high-quality models obtained from QSAR analysis can be useful in predicting the antifungal and antibacterial activity of not yet synthesized structurally similar compounds .
properties
IUPAC Name |
4-quinolin-2-ylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-11(3-1)5-6-13(14-12)15-7-9-16-10-8-15/h1-6H,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKLECHCQBNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoquinoline | |
CAS RN |
34500-40-8 | |
Record name | 2-MORPHOLINOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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